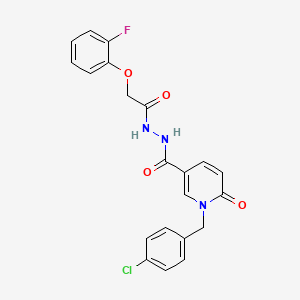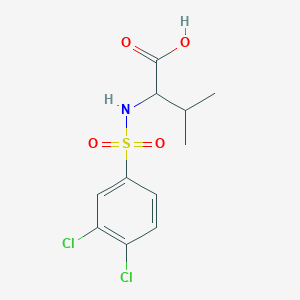
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-N-(4-ethylphenyl)pyridine-3-carboxamide (6-Cl-NEPP) is a novel pyridine-based compound that has recently been developed for use in scientific research applications. It has received considerable attention due to its unique structure and potential applications in various fields.
Scientific Research Applications
Chemical Structure Analysis and Synthesis
Studies have focused on the analysis of chemical structures and the synthesis of compounds related to 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide. Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, noting the dihedral angle between cyclohexene and aromatic rings, which could be relevant for the compound's chemical behavior and potential applications in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000). Song (2007) investigated the optimal conditions for synthesizing a structurally similar compound, which could provide insights into more efficient production methods for related chemicals (Song, 2007).
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include pyridine-based structures, are essential in pharmaceuticals and agrochemicals. Abdel-rahman et al. (2003) and Bakhite et al. (2005) synthesized new pyridothienopyrimidines and related fused tetracyclic systems, exploring the reactivity of these compounds under various conditions, which is crucial for their potential applications in drug development and other fields (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003), (Bakhite, Al‐Sehemi, & Yamada, 2005).
Bioactive Compound Development
Compounds with pyridine and carboxamide groups are often researched for their bioactivity. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives with potential antimicrobial activities. Understanding the biological activity of such compounds could lead to the development of new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
properties
IUPAC Name |
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-3-6-12(7-4-10)17-14(18)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQICUBUZKGQRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)
![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2638835.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)
